lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate
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Overview
Description
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate, also known as LiODA, is a highly versatile compound that is used in a variety of scientific research applications. It is a lithium salt of the oxadiazole-containing compound 5-amino-1,2,4-oxadiazole-3-yl acetate. LiODA has been used in a variety of applications, ranging from biochemical and physiological studies to laboratory experiments. It is a highly reactive compound that can be used to study a wide range of biological processes.
Scientific Research Applications
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the effects of lithium on the central nervous system, as well as its role in the treatment of bipolar disorder. lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has also been used in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has been used in the study of cell signaling pathways, as well as its role in the regulation of gene expression.
Mechanism of Action
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate is a highly reactive compound that can be used to study a wide range of biological processes. It is believed that the lithium ion in lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate binds to specific proteins, resulting in changes in their structure and function. This binding can result in a variety of effects, including changes in gene expression, protein activity, and cell signaling pathways.
Biochemical and Physiological Effects
lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of a variety of enzymes, including those involved in neurotransmitter metabolism, energy metabolism, and cell signaling pathways. Additionally, lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has been shown to have an effect on the expression of genes involved in the regulation of cell growth, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate has several advantages for use in laboratory experiments. It is a highly reactive compound, making it ideal for studying a variety of biological processes. Additionally, it is relatively easy to synthesize, making it a cost-effective choice for research. However, lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate also has some limitations. It is a highly reactive compound, meaning that it can be difficult to control and manipulate in laboratory experiments. Additionally, it can be toxic in high concentrations, making it important to use caution when handling the compound.
Future Directions
The use of lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate in scientific research is still in its early stages, and there are many potential future directions for its use. For example, lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate could be used to study the effects of lithium on the central nervous system, as well as its role in the treatment of bipolar disorder. Additionally, lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate could be used to study the effects of lithium on gene expression and cell signaling pathways. Additionally, lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate could be used to study the effects of lithium on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Finally, lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate could be used to study the effects of lithium on the regulation of cell growth, differentiation, and apoptosis.
Synthesis Methods
Lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate can be synthesized in a variety of ways, including the use of lithium hydroxide and 5-amino-1,2,4-oxadiazole-3-yl acetate. The reaction of lithium hydroxide with 5-amino-1,2,4-oxadiazole-3-yl acetate results in the formation of a lithium salt of the oxadiazole-containing compound. This reaction can be carried out in aqueous or organic solvents, and the final product can be isolated as a white crystalline solid.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate involves the reaction of 2-(5-amino-1,2,4-oxadiazol-3-yl)acetic acid with lithium hydroxide.", "Starting Materials": [ "2-(5-amino-1,2,4-oxadiazol-3-yl)acetic acid", "Lithium hydroxide" ], "Reaction": [ "Dissolve 2-(5-amino-1,2,4-oxadiazol-3-yl)acetic acid in water", "Add lithium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the resulting precipitate", "Wash the precipitate with water", "Dry the product under vacuum" ] } | |
CAS RN |
2763749-74-0 |
Product Name |
lithium(1+) 2-(5-amino-1,2,4-oxadiazol-3-yl)acetate |
Molecular Formula |
C4H4LiN3O3 |
Molecular Weight |
149 |
Purity |
95 |
Origin of Product |
United States |
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